Benzoyl isocyanide

Description

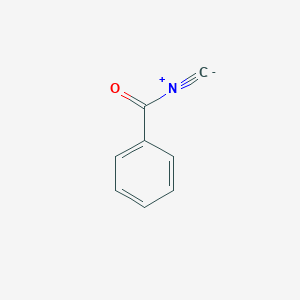

Structure

2D Structure

3D Structure

Properties

CAS No. |

21445-20-5 |

|---|---|

Molecular Formula |

C8H5NO |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

benzoyl isocyanide |

InChI |

InChI=1S/C8H5NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H |

InChI Key |

OHWFZCUCQSPPSJ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzoyl Isocyanide

Comparative Analysis with Synthesis of Related Isocyanides

Recent Advances in Isocyanide Synthesis (e.g., Mechanochemical Approaches)

Traditional methods for isocyanide synthesis often rely on the dehydration of formamides, which can involve harsh reagents and generate significant waste. nih.govmdpi.com In the quest for more sustainable and efficient protocols, mechanochemical synthesis has emerged as a promising alternative. nih.govresearchgate.net This solvent-free or low-solvent approach utilizes mechanical force, typically through ball milling, to drive chemical reactions.

A notable development in this area is the mechanochemical synthesis of isocyanides from N-substituted formamides. Porcheddu and coworkers have demonstrated an efficient protocol using p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent and sodium carbonate (Na₂CO₃) as the base under ball-milling conditions. nih.gov This method offers several advantages, including reduced reaction times, high yields, and a significantly improved environmental footprint by minimizing solvent use. nih.govmdpi.com

The general applicability of this mechanochemical approach has been demonstrated for a range of aliphatic and aromatic primary formamides. nih.gov The reaction proceeds by grinding the formamide (B127407) with p-TsCl and a base, such as triethylamine (B128534) or sodium carbonate, in a zirconia jar. nih.gov Hydrolysis of the excess p-TsCl can be achieved by adding a small amount of water during a final grinding step, simplifying the purification process. nih.gov

Interactive Table: Mechanochemical Synthesis of Isocyanides from Formamides nih.gov

| Entry | Formamide Substrate | Dehydrating Agent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylformamide | p-TsCl | Triethylamine, Na₂CO₃ | 1 | High |

| 2 | Various Aliphatic Formamides | p-TsCl | Triethylamine, Na₂CO₃ | 1 | Good to High |

This mechanochemical strategy represents a significant step towards greener and more efficient isocyanide synthesis, offering a viable alternative to traditional solution-phase methods. nih.govmdpi.com

Reactivity and Reaction Mechanisms of Benzoyl Isocyanide

Fundamental Reactivity Modes

The isocyanide carbon can be described by two main resonance structures, one with a C-N triple bond and formal charges (R–N⁺≡C⁻) and another with carbene character (R–N=C:). This duality dictates its fundamental reactivity.

The terminal carbon of benzoyl isocyanide exhibits a pronounced ambiphilic nature, meaning it can react as both a nucleophile and an electrophile at the same atomic center. This characteristic is fundamental to its participation in reactions where it serves as a linchpin, connecting both an electrophilic and a nucleophilic species in a single step. This process is known as α-addition.

A quintessential example of this reactivity is the Passerini three-component reaction (P-3CR). wikipedia.org In this reaction, this compound would react with a carbonyl compound (an electrophile) and a carboxylic acid (a nucleophile) to form an α-acyloxy amide. The generally accepted mechanism, particularly in apolar solvents, is a concerted, trimolecular process. rsc.org A hydrogen-bonded cluster forms between the carbonyl compound and the carboxylic acid, which then reacts with the isocyanide in a single step. rsc.org This involves the simultaneous addition of the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen to the isocyanide carbon, forming an α-adduct intermediate. This intermediate subsequently undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) to yield the stable α-acyloxy amide product. wikipedia.orgrsc.org In polar, protic solvents, an alternative ionic mechanism may operate, proceeding through a protonated nitrilium ion intermediate. wikipedia.org

This compound is an effective radical acceptor, participating in various radical cascade reactions. A common pathway involves the addition of a radical species to the isocyanide carbon to generate a key imidoyl radical intermediate. mdpi.comacs.org This imidoyl radical can then undergo further transformations, most notably intramolecular cyclization, to construct complex heterocyclic scaffolds. mdpi.com

The initial radical species can be generated from a wide array of precursors under photoredox or thermal conditions. For instance, acyl radicals, generated from sources like acyl chlorides or oxime esters, readily add to isocyanides. rsc.orgrsc.org A photoredox-catalyzed reaction between o-vinylaryl isocyanides and acyl chlorides, for example, proceeds via an acyl radical that adds to the isocyanide. The resulting imidoyl radical undergoes a cascade cyclization to produce 2,4-disubstituted quinolines. rsc.org This highlights a key reactivity mode where the isocyanide acts as a "radical shuttle," enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Research has demonstrated the viability of this pathway with various radical sources, showcasing the versatility of isocyanides in radical chemistry.

| Radical Source | Isocyanide Type | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Acyl Chlorides | o-vinylaryl isocyanides | Acyl-substituted imidoyl radical | 2,4-disubstituted quinolines | rsc.org |

| Oxime Esters | 2-Isocyanobiaryls | Acyl-substituted imidoyl radical | 6-Acyl phenanthridines | mdpi.com |

| Thiols (R'SH) | Alkyl isocyanides | Thiyl-substituted imidoyl radical | Thioformimidates | beilstein-journals.org |

| Acyl Peroxides | Aryl isocyanides | Oxygen-centered radical adduct | Arylcarboxyamides | organic-chemistry.org |

Ambiphilic Character and α-Adduct Formation

Oligomerization and Polymerization Processes

Isocyanides are known to undergo oligomerization and polymerization under various conditions due to the high reactivity of the N≡C functional group. wikipedia.org

This compound has been shown to undergo spontaneous trimerization. When isolated, the colorless crystals of this compound are transformed into a trimer upon reaching their melting point of 14°C. thieme-connect.de Further research has identified the structure of this trimer, formed by the reaction of benzoyl cyanide with a specific sulfonate, as 7-benzoylimino-2,5-diphenyloxazolo[5,4-d]pyrimidin-7-one . researchgate.net This reaction underscores the inherent propensity of this compound to self-assemble into more complex, thermodynamically stable cyclic structures.

While the specific higher-order polymerization of this compound is not extensively detailed, the general mechanisms for isocyanide polymerization are well-established and provide critical insights. The most prominent mechanism is the nickel(II)-catalyzed polymerization, often referred to as the "merry-go-round" mechanism. ru.nlnih.gov

This process is initiated by the formation of a square-planar nickel complex, such as [Ni(CNR)₄]²⁺. ru.nl The polymerization begins with a nucleophilic attack (by a species like an amine or solvent molecule) on one of the coordinated isocyanide carbons. ru.nlnih.gov This generates a nickel-carbene or a C-bonded formamidinyl species. nih.gov The propagation step involves the subsequent migratory insertion of other coordinated isocyanide monomers into the nickel-carbene bond. ru.nl This sequence of consecutive insertions around the central nickel atom leads to the formation of a poly(isocyanide) chain, which adopts a rigid, helical conformation known as a poly(iminomethylene). ru.nlru.nl

Other methods for isocyanide polymerization include the use of Lewis and Brønsted acids wikipedia.org and cationic initiators like the trityl cation (Ph₃C⁺), which is proposed to proceed via a carbocationic mechanism. acs.org Furthermore, controlled reductive oligomerization of aryl isocyanides using vanadium(II) complexes has been shown to yield specific trimers and tetramers. rsc.org

Trimerization of this compound

Multicomponent Reactions (MCRs) Incorporating Acyl Isocyanides

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. Acyl isocyanides, including this compound, are exceptionally valuable building blocks in MCRs due to their ambiphilic nature. rsc.org The two most significant isocyanide-based MCRs are the Passerini and Ugi reactions. wikipedia.org

The Passerini reaction , as previously discussed, combines an isocyanide, a carbonyl compound, and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.org

The Ugi four-component reaction (U-4CR) extends this concept by including an amine as a fourth component. The reaction typically proceeds through the initial condensation of the amine and the carbonyl compound to form an imine (or iminium ion after protonation). mdpi.combeilstein-journals.org The isocyanide then undergoes α-addition to this iminium ion, followed by the interception of the resulting nitrilium ion by the carboxylate anion. A final, irreversible Mumm rearrangement of this adduct yields the characteristic α-acylamino carboxamide product. mdpi.combeilstein-journals.org The use of this compound in these reactions allows for the direct incorporation of a benzamido moiety into the final, often complex, molecular architecture.

| Reaction Name | Number of Components | Reactants | Core Product Structure | Reference |

|---|---|---|---|---|

| Passerini Reaction | Three (P-3CR) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | wikipedia.org |

| Ugi Reaction | Four (U-4CR) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | α-Acylamino carboxamide | beilstein-journals.orgnih.gov |

Exploration of Acyl Isocyanides in Ugi-Type Reactions

Acyl isocyanides, including this compound, are valuable components in isocyanide-based multicomponent reactions (IMCRs), the most prominent of which is the Ugi four-component reaction (U-4CR). beilstein-journals.org The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The reaction is typically favored in polar protic solvents like methanol (B129727) or ethanol (B145695). beilstein-journals.org

The generally accepted mechanism for the Ugi reaction commences with the formation of an imine from the amine and carbonyl component. beilstein-journals.org The isocyanide then performs a nucleophilic attack on the imine, which is often activated by the carboxylic acid, to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion to yield an α-adduct. The reaction concludes with an irreversible intramolecular acyl transfer known as the Mumm rearrangement, leading to the stable α-acylamino amide product. beilstein-journals.org When this compound is used, it serves as the isocyanide component, incorporating the benzoyl group into the final peptide-like structure. The versatility of the Ugi reaction allows for a wide variety of substrates, making it a powerful tool for creating diverse molecular libraries. beilstein-journals.org

Participation in Passerini-Type Reactions

This compound is also a key reactant in the Passerini three-component reaction (P-3CR), the first isocyanide-based multicomponent reaction to be discovered. rsc.orgwikipedia.org This reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgwikipedia.org Unlike the Ugi reaction, the Passerini reaction is generally faster in aprotic solvents and is conducted with high concentrations of the reactants. beilstein-journals.orgwikipedia.org

The mechanism of the Passerini reaction is widely considered to be a concerted, trimolecular process. rsc.org It is proposed that a hydrogen-bonded cluster forms between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a single step through a cyclic transition state. rsc.org This α-addition of the carbonyl and carboxylate across the isocyanide carbon atom forms an intermediate which then rearranges to the final α-acyloxy amide product. rsc.org The use of this compound in this reaction results in the formation of α-acyloxy carboxamides bearing a benzoyl-substituted amide group. The reaction exhibits high functional group tolerance, making it a valuable method in organic synthesis. wikipedia.org

Development of Novel Isocyanide-Based Multicomponent Transformations (e.g., N-Acyl Tellurocarbamate Synthesis)

Research into isocyanide chemistry continues to expand beyond the classical Ugi and Passerini reactions, leading to the development of novel multicomponent transformations. A notable example is the synthesis of N-acyl tellurocarbamates. acs.org A multicomponent reaction involving an isocyanide, a ditelluride, and a Mn(III) carboxylate has been developed for this purpose. researchgate.netresearchgate.net This transformation highlights the capacity of isocyanides to engage in innovative reaction cascades, providing efficient routes to organotellurium compounds which are of interest in materials science and synthetic chemistry.

Studies on Benzoyl Isocyanate in Multicomponent Reactions (e.g., 3-MCR for N-Benzoyl-2-triphenyl-phosphoranylidene succinimides)

While structurally related to this compound, benzoyl isocyanate exhibits its own distinct reactivity in multicomponent reactions. A significant development is a three-component reaction (3-MCR) that yields highly functionalized N-benzoyl-2-triphenyl-phosphoranylidene succinimides. rsc.orgresearchgate.net This one-pot synthesis involves the reaction of zwitterions, generated in situ from triphenylphosphine (B44618) and acetylenic esters, with a benzoyl isocyanate derivative. rsc.orgresearchgate.net The reaction proceeds efficiently in good to high yields without the need for a catalyst. researchgate.net

Mechanistic investigations using density functional theory (DFT) calculations have been conducted to understand the reaction pathway. These studies suggest that the mechanism involves the nucleophilic attack of a phosphorus ylide (the zwitterion) on the central carbonyl carbon of the benzoyl isocyanate, leading to the formation of the corresponding amide bond and subsequent cyclization to the succinimide (B58015) product. rsc.org

Table 1: Synthesis of N-Benzoyl-2-triphenyl-phosphoranylidene Succinimides

| Entry | Acetylenic Ester (R) | Aroyl Isocyanate (Ar) | Yield (%) |

|---|---|---|---|

| 1 | MeO₂C- | C₆H₅- | 94 |

| 2 | EtO₂C- | C₆H₅- | 92 |

| 3 | MeO₂C- | 4-MeC₆H₄- | 90 |

| 4 | EtO₂C- | 4-MeC₆H₄- | 91 |

| 5 | MeO₂C- | 4-ClC₆H₄- | 95 |

This table presents data from a study on the three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and aroyl isocyanates. researchgate.net

Cycloaddition Reactions

Acyl isocyanides and isocyanates are active participants in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. Theoretical and experimental studies have been crucial in understanding the mechanisms and outcomes of these transformations.

[X+Y] Cycloadditions Involving Isocyanides (e.g., Theoretical Studies on Benzoyl Isocyanate Cycloadditions)

The cycloaddition behavior of these compounds is exemplified by theoretical studies on benzoyl isocyanate. Density functional theory (DFT) has been employed to investigate the reaction mechanisms between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate. acs.orgnih.gov These studies reveal multiple competitive reaction channels, including [4+2] cycloadditions (a type of polar Diels-Alder reaction) and formal acs.orgacs.org-sigmatropic rearrangements. nih.gov

The calculations show that for the formation of an isourea product, the [4+2] cycloaddition pathways are energetically favored. acs.orgnih.gov These polar Diels-Alder reactions are controlled by charge transfer at the transition state. nih.gov Analysis of the bond lengths in the calculated transition states indicates that these [4+2] cycloadditions are asynchronous processes, a finding that aligns with experimental observations. nih.gov

Elucidation of Concerted vs. Stepwise Mechanisms in Acyl Cycloadditions

A fundamental question in cycloaddition chemistry is whether a reaction proceeds through a single, concerted transition state or via a multi-step pathway involving discrete intermediates. youtube.comresearchgate.net For cycloadditions involving isocyanates, the mechanism can be highly dependent on the reaction conditions, particularly the solvent. nih.govcsic.es

Computational studies on the cycloaddition of nitrones with isocyanates have shown that the reaction follows a concerted mechanism in the gas phase and in apolar solvents. nih.govcsic.es However, in polar solvents, the mechanism shifts to a stepwise process. nih.govcsic.es The stepwise pathway is initiated by a nucleophilic attack from the nitrone oxygen onto the central carbon of the isocyanate, forming a zwitterionic intermediate. This intermediate is stabilized by the polar solvent. The subsequent ring-closing step is rate-limiting and determines the final product. nih.gov This solvent-dependent mechanistic shift from concerted to stepwise is a key finding in understanding the reactivity of the isocyanate group in cycloadditions. The asynchronous nature of the [4+2] cycloadditions involving benzoyl isocyanate, as revealed by theoretical studies, is consistent with either a stepwise mechanism or a highly asynchronous concerted pathway. nih.gov

Insertion Reactions

Insertion reactions of isocyanides are powerful methods for carbon-carbon and carbon-heteroatom bond formation. These reactions typically involve the insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond, leading to the formation of an imidoyl intermediate which can be further transformed.

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis, and isocyanide insertions are no exception. nih.gov These reactions, often termed imidoylative cross-couplings, have expanded the utility of isocyanides as versatile C1 building blocks. nih.govresearchgate.net The general mechanism for a palladium-catalyzed isocyanide insertion typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming an organopalladium(II) species (R-Pd-X). mdpi.com This is followed by the 1,1-migratory insertion of the isocyanide into the palladium-carbon bond, which generates a key imidoyl-palladium intermediate. mdpi.com This intermediate can then undergo various subsequent reactions, such as reductive elimination or cyclization, to afford the final product. researchgate.netrsc.org

Recent developments have significantly broadened the scope of these reactions, allowing for the use of various coupling partners and the synthesis of complex nitrogen-containing molecules and heterocycles. nih.govresearchgate.netrsc.org While much of the research focuses on aryl and alkyl isocyanides, the principles are applicable to acyl isocyanides like this compound. For instance, palladium-catalyzed double isocyanide insertion reactions have been developed to assemble α-ketoamides from aryl halides. researchgate.net Photoexcited palladium complexes have also been used to catalyze the insertion of isocyanides into inactivated alkyl iodides. mdpi.com

Below is a table summarizing typical conditions for palladium-catalyzed isocyanide insertion reactions.

| Component | Example | Purpose/Role | Citation |

| Catalyst | Pd(TFA)₂, Pd(OAc)₂ | Active metal center for oxidative addition and insertion | rsc.orgthieme-connect.com |

| Ligand | None, dppe | Stabilizes the palladium complex (though ligand-free systems exist) | thieme-connect.commdpi.com |

| Base | Cs₂CO₃ | Often required for catalyst turnover or substrate activation | rsc.org |

| Solvent | Xylenes, DMSO | Provides the reaction medium | researchgate.netrsc.org |

| Isocyanide | Aryl, Alkyl, Acyl | The inserting C1 building block | researchgate.netrsc.org |

| Coupling Partner | Aryl halide, Alkyl iodide | Provides the organic fragment for the initial R-Pd bond | researchgate.netmdpi.com |

This table represents generalized conditions. Specific reactions may require different reagents and parameters.

The insertion of isocyanides is not limited to metal-carbon bonds; they can also insert into metal-heteroatom bonds, providing routes to novel organometallic and inorganic structures. A notable example is the insertion of benzyl (B1604629) isocyanide, a close structural relative of this compound, into a zirconium-phosphorus (Zr-P) bond. rsc.org This reaction proceeds via the insertion of the isocyanide carbon into the Zr-P single bond of a zirconocene (B1252598) phosphido complex. The resulting intermediate then undergoes a rearrangement, leading to the atom-economical synthesis of a phosphaalkene. rsc.org

Mechanistic studies, often supported by theoretical calculations, reveal that such processes are typically stepwise and associative. mdpi.com The mechanism for nucleophilic addition to a metal-bound isocyanide generally involves:

Addition of the nucleophile (in this case, the heteroatom of the M-X bond) to the electrophilic isocyanide carbon. mdpi.com

Deprotonation of the nucleophilic moiety in the resulting intermediate. mdpi.com

Protonation of the isocyanide nitrogen to yield the final product. mdpi.com

These insertion reactions into metal-heteroatom bonds have been explored with various transition metals and base metals, highlighting the tunable reactivity of the isocyanide functional group upon coordination to a metal center. nih.govresearchgate.net

Transition Metal-Catalyzed Insertion Reactions (e.g., Palladium-Catalyzed Isocyanide Insertions)

Rearrangement Reactions

Rearrangement reactions are fundamental processes in organic chemistry that alter the carbon skeleton or functional groups within a molecule. This compound and related acyl systems can undergo several types of rearrangements, often proceeding through cyclic transition states or reactive intermediates.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bond migrates across a conjugated π-system. While the classic example is the mdpi.commdpi.com-sigmatropic Cope or Claisen rearrangement, analogous processes occur in heteroatom systems. acs.orgresearchgate.net In acyl systems, rearrangements can involve the migration of the acyl group or a group attached to it.

Computational studies on the related compound, benzoyl isothiocyanate, show that it can rearrange to thiobenzoyl isocyanate via a 1,3-shift of the phenyl group. acs.org This process involves a four-membered cyclic, zwitterionic transition state. A similar 1,3-acyl migration could be envisioned for this compound, leading to an equilibrium with the corresponding cyanobenzoyl isomer, although this specific rearrangement is not prominently documented.

Theoretical studies on the reaction between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate have identified pathways that are formally described as mdpi.commdpi.com-sigmatropic rearrangements, competing with [4+2] cycloadditions. nih.govacs.orgacs.org These rearrangements proceed through polar, asynchronous transition states. nih.govacs.org Although this example involves benzoyl isocyanate, the principles of pericyclic reactivity in acyl systems provide a framework for understanding potential pathways for this compound.

| Rearrangement Type | System Studied | Key Feature | Activation Barrier (Calculated) | Citation |

| mdpi.commdpi.com-Sigmatropic | Allyl Thiocyanate | Rearrangement to allyl isothiocyanate | 18–22 kcal/mol (experimental), 20 kcal/mol (gas-phase) | acs.org |

| mdpi.commdpi.com-Sigmatropic | Benzyl Cyanate | Rearrangement to benzyl isocyanate | 25 kcal/mol | acs.org |

| 1,3-Phenyl Shift | Thiobenzoyl Isocyanate | Rearrangement to benzoyl isothiocyanate | - | acs.org |

| Formal mdpi.commdpi.com-Sigmatropic | Benzoyl Isocyanate + Diene | Competitive pathway with [4+2] cycloaddition | Similar to cycloaddition barrier | nih.govacs.orgacs.org |

Activation barriers are context-dependent and can vary significantly with solvent and substitution.

Beyond pericyclic shifts, isocyanides can engage in other rearrangement pathways. A significant transformation is the rearrangement of a cyanide to an isocyanide. Experimental evidence has been provided for the sulfonate-assisted rearrangement of benzoyl cyanide into this compound. researchgate.net In this reaction, benzoyl cyanide, in the presence of a specific hydroxylamino-O-sulfonate reagent, rearranges to this compound, which then trimerizes. researchgate.net This provides a rare documented pathway for the formation of this compound from its more stable cyanide isomer.

Another important rearrangement involving isocyanides is the Mumm rearrangement . This is the final, irreversible step in the classical Ugi and Passerini multicomponent reactions. mdpi.combeilstein-journals.org After the initial α-addition of the isocyanide to an imine (Ugi) or carbonyl (Passerini) and subsequent attack by a carboxylate, an α-adduct intermediate is formed. This intermediate then undergoes the Mumm rearrangement, which is an intramolecular acyl transfer from the oxygen to the nitrogen atom, to yield the stable α-acylamino amide product. mdpi.combeilstein-journals.org

Furthermore, acyl nitrenes, which can be generated from various amide-like precursors, are known to rapidly rearrange to isocyanates. msu.edu This process, central to the Curtius, Hofmann, and Lossen rearrangements, involves the 1,2-migration of the R-group from the carbonyl carbon to the electron-deficient nitrogen atom. msu.eduwikipedia.orgwikipedia.org While this pathway leads to isocyanates rather than isocyanides, it represents a fundamental rearrangement pattern in acyl-nitrogen systems.

Finally, the fundamental isocyanide-cyanide rearrangement (R-NC ⇌ R-CN) has been the subject of theoretical studies. roaldhoffmann.com For phenyl isocyanide, the rearrangement is calculated to have a significant activation barrier, with the transition state geometry influencing the energy required. roaldhoffmann.com

Advanced Characterization and Structural Elucidation of Benzoyl Isocyanide and Its Derivatives

Vibrational Spectroscopy (Infrared) for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups within benzoyl isocyanide and its derivatives. The most diagnostic absorption band is that of the isocyanide (-N≡C) functional group, which presents as a sharp and intense peak typically in the range of 2150-2140 cm⁻¹. thieme-connect.de This distinct signal allows for easy differentiation from the corresponding nitrile (-C≡N) isomer, which absorbs at a higher frequency (~2250 cm⁻¹).

In derivatives such as benzyl (B1604629) isocyanide, this -N≡C stretching vibration is a reliable marker for the presence of the isocyanide moiety. For instance, 4-tert-Butylbenzyl isocyanide exhibits its -N≡C stretch at 2148 cm⁻¹, while 3,5-Di-tert-butylbenzyl isocyanide shows this band at 2150 cm⁻¹. thieme-connect.de For compounds containing a benzoyl group, the carbonyl (C=O) stretching vibration is also prominent, typically appearing in the region of 1700-1650 cm⁻¹. In the complex 6-benzoyl-3,5-diphenylcyclohex-2-en-1-one, multiple C=O stretches are observed at 1676, 1650, and 1610 cm⁻¹, reflecting the different chemical environments of the carbonyl groups. iucr.org

Beyond simple functional group identification, IR spectroscopy can be employed for conformational analysis. acs.orgresearchgate.net In complex molecules, different spatial arrangements of atoms (conformers) can give rise to distinct vibrational frequencies. For acyl isothiocyanates, which are structurally related to benzoyl isocyanides, different conformers (e.g., syn and anti) have been identified by unique IR bands in matrix-isolation studies. researchgate.net This suggests that for flexible this compound derivatives, IR spectroscopy could similarly be used to probe conformational equilibria in various phases.

| Compound | Isocyanide (-N≡C) Stretch (cm⁻¹) | Carbonyl (C=O) Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| Benzyl Isocyanide | ~2150 | N/A | |

| 4-tert-Butylbenzyl Isocyanide | 2148 | N/A | thieme-connect.de |

| 3,5-Di-tert-butylbenzyl Isocyanide | 2150 | N/A | thieme-connect.de |

| 6-benzoyl-3,5-diphenylcyclohex-2-en-1-one | N/A | 1676, 1650, 1610 | iucr.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

For a representative derivative like benzyl isocyanide, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the phenyl ring, which typically appear as a multiplet between δ 7.2 and 7.4 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the isocyanide group are also distinctive, resonating further downfield around δ 4.3-4.6 ppm due to the electron-withdrawing nature of the -N≡C group. thieme-connect.de

The ¹³C NMR spectrum provides even more definitive structural information. The carbon atom of the isocyanide group is particularly noteworthy, appearing in the range of δ 150–160 ppm. A key feature of the isocyanide carbon signal is its multiplicity; it often appears as a triplet due to scalar coupling with the quadrupolar nitrogen-14 (¹⁴N) nucleus. thieme-connect.dewikipedia.org For example, in 4-tert-butylbenzyl isocyanide, the isocyanide carbon resonates at δ 157.25 ppm as a triplet with a coupling constant (J) of 4.9 Hz. thieme-connect.de The other carbons of the molecule, such as those in the aromatic ring and the methylene bridge, can be assigned based on their chemical shifts, multiplicities, and correlation experiments (e.g., HSQC, HMBC). Multinuclear NMR techniques are also employed to characterize more complex derivatives, such as organometallic benzoylnitrene complexes. psu.edu

| Compound | Spectroscopy | Chemical Shift (δ, ppm) and Assignment | Reference |

|---|---|---|---|

| Benzyl Isocyanide | ¹H NMR | ~7.3 (m, 5H, Ar-H), ~4.3 (s, 2H, -CH₂-) | |

| ¹³C NMR | ~155-160 (-N≡C), ~130-127 (Ar-C), ~45 (-CH₂-) | thieme-connect.de | |

| 4-tert-Butylbenzyl Isocyanide | ¹H NMR (600 MHz, CDCl₃) | 7.42 (d, 2H), 7.28 (d, 2H), 4.61 (br t, 2H, -CH₂-), 1.32 (s, 9H, -C(CH₃)₃) | thieme-connect.de |

| ¹³C NMR (150.8 MHz, CDCl₃) | 157.25 (t, J=4.9 Hz, -N≡C), 151.64, 129.39, 126.45, 125.92 (Ar-C), 45.28 (t, J=7.4 Hz, -CH₂-), 34.63, 31.28 (-C(CH₃)₃) | thieme-connect.de |

Mass Spectrometry for Molecular and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound and its derivatives through analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

For the parent benzyl isocyanide, the molecular ion peak is observed at m/z 117, corresponding to its molecular formula C₈H₇N. The fragmentation of this ion is characteristic: a primary fragmentation pathway involves the loss of the isocyanide group or rearrangement to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Substituted derivatives show predictable fragmentation patterns. For example, 4-tert-butylbenzyl isocyanide shows its molecular ion at m/z 173. thieme-connect.de Its spectrum is dominated by a base peak at m/z 158, which corresponds to the loss of a methyl radical (•CH₃) from the tert-butyl group. thieme-connect.de Similarly, 3,5-di-tert-butylbenzyl isocyanide (M⁺• at m/z 229) also shows a base peak corresponding to the loss of a methyl group (m/z 214). thieme-connect.de For benzoyl-containing compounds, such as benzoyl isocyanate, a common fragmentation is the cleavage adjacent to the carbonyl group, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further lose carbon monoxide to produce the phenyl cation (C₆H₅⁺) at m/z 77. nist.govlibretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions. thieme-connect.de

| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Benzyl Isocyanide | 117 | 91 (Tropylium ion, C₇H₇⁺) | |

| 4-tert-Butylbenzyl Isocyanide | 173 | 158 ([M-CH₃]⁺), 130, 105, 91 | thieme-connect.de |

| 3,5-Di-tert-butylbenzyl Isocyanide | 229 | 214 ([M-CH₃]⁺), 186, 115, 91 | thieme-connect.de |

| Benzoyl Isocyanate | 147 | 105 (Benzoyl cation, C₆H₅CO⁺), 77 (Phenyl cation, C₆H₅⁺) | nist.gov |

X-ray Crystallography for Solid-State Structural Information (e.g., Benzoylnitrene Complexes)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining single crystals of simple this compound can be challenging, numerous derivatives and metal complexes have been structurally characterized.

A prominent example is the study of benzoylnitrene complexes, which are derivatives formed from benzoyl azides. Single-crystal X-ray diffraction studies of palladium benzoylnitrene complexes, such as [Pd₂Cl₂(μ-NC(O)Ar)(dppm)₂], have provided significant structural insights. psu.edursc.org These studies revealed short carbon-nitrogen bond distances (approx. 1.32 Å) and elongated carbonyl C=O bonds (approx. 1.30 Å), indicating significant π-electron delocalization between the bridging nitrogen and the carbonyl group. psu.edursc.org

| Compound/Complex | Key Structural Feature | Bond Lengths / Angles | Reference |

|---|---|---|---|

| [Pd₂Cl₂(μ-NC(O)Ar)(dppm)₂] (Benzoylnitrene complex) | Bridging benzoylimido moiety | C-N: ~1.32 Å; C=O: ~1.30 Å | psu.edursc.org |

| [Pd(C₁₁H₁₃ClN)Cl(C₈H₇N)] (Benzyl isocyanide complex) | Square-planar Palladium(II) center | Pd-C(isocyanide): 1.928 (6) Å | nih.gov |

| [Ru(NH₂N=CMe₂)₂(PhCH₂NC)₄][BPh₄]₂ (Benzyl isocyanide complex) | Distorted octahedral Ruthenium(II) center | N/A | researchgate.netajol.info |

| 6-benzoyl-3,5-diphenylcyclohex-2-en-1-one | Envelope conformation of the cyclohexenone ring | N/A | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound and its derivatives, the absorption spectra are typically dominated by π→π* transitions associated with the aromatic benzoyl system. These high-energy transitions are usually observed in the UV region.

The isocyanide functional group itself can participate in electronic transitions. It has been proposed that the interaction between the isocyanide carbon and another atom can form a charge-transfer complex, which gives rise to an n→π* electron transition. acs.org The photocatalytic activity of certain aromatic isocyanides under visible light further confirms their ability to absorb light in the UV or visible range, leading to an excited state that can initiate chemical reactions. acs.org

In metal complexes, the electronic spectra become more complex and informative. The coordination of a benzyl isocyanide ligand to a transition metal can result in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. Studies on the binding of benzyl isocyanide to the iron center in heme oxygenases have been monitored using electronic absorption spectroscopy, where changes in the heme's Soret and Q-bands upon coordination provide information on the binding event. nih.gov These studies highlight that benzyl isocyanide is a strong ligand for the ferrous heme iron, indicating significant electronic interaction. nih.gov Therefore, UV-Vis spectroscopy is a valuable tool for studying the electronic structure of these compounds, particularly in the context of their coordination chemistry and photochemistry.

Computational Chemistry and Theoretical Investigations of Benzoyl Isocyanide

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules. They allow for the detailed examination of electron distribution, molecular geometry, and the energetic landscape of chemical reactions, providing a level of detail often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations (e.g., Reaction Mechanisms, Transition States, and Energy Profiles for Acyl Isocyanates and Related Species)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the reaction mechanisms involving acyl isocyanates and related species. DFT calculations can map out the entire energy profile of a reaction, from reactants to products, identifying stable intermediates and the transition states that connect them. chemrxiv.org

For instance, in the study of reactions involving isocyanates, DFT has been employed to elucidate mechanisms such as cycloadditions and insertions. researchgate.netsioc-journal.cn DFT calculations, using functionals like B3LYP, have been instrumental in rationalizing the outcomes of reactions between acyl isocyanates and imines, explaining why different cycloadducts may form under various conditions. chemrxiv.orgchemrxiv.org The choice of functional and basis set, such as B3LYP/6-311+G(2d,p), is critical for obtaining reliable geometric and energetic data. researchgate.net

In the context of the Curtius rearrangement, which can lead to the formation of isocyanates from acyl azides, DFT studies have been used to compare concerted versus stepwise pathways. rsc.org These calculations can determine the activation energies for nitrogen extrusion and the subsequent rearrangement to form the isocyanate. researchgate.netsci-hub.se For example, the rearrangement of benzoyl azide (B81097) to phenyl isocyanate has been studied, revealing the influence of catalysts like Lewis acids on the activation barrier. researchgate.net DFT methods such as PBE/TZ2P have been used to model the interaction of benzoyl azide with Lewis acids and locate the transition states for the rearrangement. researchgate.net

The reactivity of isocyanates is also heavily influenced by their substituents. DFT calculations confirm that electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity towards nucleophiles, while electron-donating groups have the opposite effect. rsc.orgrsc.org

Below is a table summarizing representative DFT methods and their applications in studying acyl isocyanates and related reactions.

| System/Reaction | DFT Functional/Method | Basis Set | Focus of Investigation | Reference(s) |

| Phenylnitrile oxide to phenyl isocyanate rearrangement | ωB97X-D3(BJ), r2SCAN-3c | def2-TZVP | Reaction mechanism, transition states, kinetic modeling | chemrxiv.org |

| O-isocyanate intramolecular alkene cycloaddition | B3LYP | 6-311+G(2d,p) | Cycloaddition mechanism and transition state structures | researchgate.net |

| Cu(I)-catalyzed hydroboraethylation of isocyanates | DFT (unspecified) | Not specified | Reaction mechanism, rate-determining step, ligand effects | sioc-journal.cn |

| Benzoyl azide rearrangement with Lewis acid catalysis | PBE | TZ2P | Complex formation, activation energies, potential energy surface | researchgate.net |

| Thioacyl isocyanate to acyl isothiocyanate rearrangement | B3LYP | 6-31G* | Isomerization barriers, migratory aptitudes, substituent effects | rsc.org |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Determination (e.g., CASSCF/CASPT2 for Benzoylnitrene Photochemistry)

While DFT is a powerful tool, for systems with significant multi-reference character, such as electronically excited states or species with complex electronic structures like nitrenes, more advanced ab initio methods are often required. These methods, including post-Hartree-Fock approaches, provide a higher level of theory and accuracy.

The photochemistry of benzoyl azide, which leads to the formation of benzoylnitrene, is a prime example where such methods are essential. capes.gov.br Benzoylnitrene is a key intermediate that can rearrange to form phenyl isocyanate. researchgate.net The electronic ground state of benzoylnitrene has been a subject of considerable investigation, with high-level calculations confirming a closed-shell singlet ground state. researchgate.net

The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for describing the electronic structure of such species. capes.gov.brresearchgate.net CASSCF correctly describes the qualitative features of the potential energy surfaces of different electronic states. To obtain quantitative accuracy for the energies, the results of the CASSCF calculation are often refined using a second-order perturbation theory correction, known as CASPT2. researchgate.netacs.org

The CASSCF/CASPT2 methodology has been used to calculate the vertical excitation energies of triplet benzoylnitrene and to investigate the potential energy surfaces of its photochemical reactions. researchgate.net These calculations help to interpret experimental results from techniques like matrix isolation IR spectroscopy and time-resolved spectroscopy by providing theoretical spectra and identifying the structures of transient intermediates. capes.gov.br For example, calculations have shown that the singlet state of aroylnitrenes can be significantly stabilized by an N-O bonding interaction, leading to a structure that is intermediate between a carbonylnitrene and an oxazirene. capes.gov.br

The table below presents calculated data for the excited states of triplet benzoylnitrene, showcasing the application of high-accuracy methods.

| Excited State | Vertical Excitation Energy (eV) (CASPT2) | Oscillator Strength (CASSCF) | Key Orbitals in Active Space | Reference(s) |

| T1 (3A') | 0.94 | 0.000 | 8 a'' and 3 a' orbitals | researchgate.net |

| T2 (3A') | 2.01 | 0.000 | 8 a'' and 3 a' orbitals | researchgate.net |

| T3 (3A'') | 2.50 | 0.080 | 8 a'' and 3 a' orbitals | researchgate.net |

| T4 (3A') | 2.82 | 0.000 | 8 a'' and 3 a' orbitals | researchgate.net |

| T5 (3A'') | 3.25 | 0.443 | 8 a'' and 3 a' orbitals | researchgate.net |

Mechanistic Elucidation via Computational Models

Computational models provide a framework for systematically exploring reaction mechanisms. By mapping potential energy surfaces and characterizing critical points, chemists can gain a deep understanding of reaction pathways, selectivity, and the electronic factors that control chemical reactivity.

Potential Energy Surface (PES) Mapping and Exploration

The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometric coordinates. By exploring the PES, chemists can identify all possible stationary points, including reactants, products, intermediates, and transition states. uni-miskolc.hu

Computational methods allow for the systematic mapping of the PES for reactions involving benzoyl isocyanide and related species. For example, in the rearrangement of thioacyl isocyanates to acyl isothiocyanates, PES exploration reveals a preference for the s-cis conformer in the thioacyl species. rsc.org Similarly, for the Curtius rearrangement of benzoyl azide, calculations of the PES show how Lewis acid catalysts lower the activation energy by stabilizing specific mesomeric forms of the reactant complex. researchgate.net The exploration of the PES for difluorothiophosphoryl isocyanate, using various levels of theory, consistently predicts the syn-conformer to be the most stable. d-nb.infonih.gov

Transition State Characterization and Reaction Coordinate Determination

A transition state (TS) is a first-order saddle point on the PES, representing the highest energy point along the minimum energy pathway between reactants and products. uni-miskolc.hu Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can optimize the geometry of a transition state and confirm its identity by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. shastriinstitute.org

For reactions involving acyl isocyanates, transition states for various processes like cycloadditions and insertions have been computationally characterized. researchgate.netsioc-journal.cn For example, in the [4+2] cycloaddition of benzoyl isocyanate, the asynchronous nature of the bond formation in the transition state has been identified through computational analysis. acs.org The Bernly algorithm is one of the methods used to locate saddle points (transition states). core.ac.uk

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. shastriinstitute.orgscibasejournals.org The IRC path traces the minimum energy pathway from the transition state down to the connected reactants and products, thus confirming that the located TS indeed connects the desired species on the PES. shastriinstitute.orgcore.ac.uk This technique was used to confirm the connection between transition states and minima in the proposed mechanism for the reaction of benzyl (B1604629) isocyanide with a dithiocarbonate. shastriinstitute.org

Analysis of Charge Transfer and Electronic Redistribution at Transition States

Understanding how electron density shifts during a chemical reaction is key to explaining reactivity and mechanism. The analysis of charge transfer and electronic redistribution at the transition state provides deep insights into the nature of bond-forming and bond-breaking processes.

In polar reactions, such as the Diels-Alder reaction of benzoyl isocyanate, the reaction is controlled by charge transfer (CT) at the transition state. acs.org Computational analysis can quantify this charge transfer. For example, in the rearrangement of acyl isothiocyanates, the reaction proceeds through a four-membered cyclic, zwitterionic transition state, which is facilitated by interactions between a lone pair on the migrating group and the LUMO of the isocyanate moiety. acs.org

Methods like Natural Bond Orbital (NBO) analysis can be used to quantify orbital interactions and charge distribution in transition states. This helps in understanding the electronic factors that stabilize a particular transition state over another. For instance, in the Pd-catalyzed carbonylation of acyl azides, DFT calculations revealed a five-membered palladacycle intermediate, and analysis of the transition states for its formation showed specific C-N bond-forming processes involving the coordinated azide and carbon monoxide. sci-hub.se The study of charge-transfer excited states in metal complexes with isocyanide ligands also relies heavily on DFT to understand the redistribution of electron density upon photoexcitation. researchgate.net

The table below provides examples of bond length changes in a calculated transition state, illustrating the electronic redistribution during a reaction.

| Reaction | Transition State | Key Bond Distances (Å) | Description | Reference(s) |

| LiOH promoted amidation of N-Boc arylamide | TS leading to imide | C-N (amide): 2.45, C-O (Boc): 1.40 | Attack of hydroxide (B78521) on the amide carbonyl, leading to N-C bond cleavage of the Boc group. | nsf.gov |

| KOtBu promoted amidation of N-Boc arylamide | TS leading to N-acylurea | C-N (amide): 1.48, C-O (Boc): 2.59 | Attack of the amide nitrogen on the Boc carbonyl, leading to C-O bond cleavage. | nsf.gov |

| O-isocyanate intramolecular [3+2] cycloaddition | Cycloaddition TS | C-C bond 1: ~2.3 Å, C-O bond 2: ~2.0 Å | Asynchronous formation of new C-C and C-O bonds. | researchgate.net |

Reactivity Descriptors and Predictive Modeling

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For isocyanides, FMO theory is particularly illuminating. A unique feature of the isocyanide functional group (-N≡C) is that both the HOMO and LUMO are primarily centered on the terminal carbon atom. rug.nl The HOMO is a σ-type orbital, corresponding to the carbon's lone pair of electrons, while the LUMO is a π-type anti-bonding orbital. rug.nl This concentration of frontier orbitals on the same atom accounts for the characteristic amphiphilic reactivity of isocyanides, allowing them to act as both a nucleophile (donating electrons from the HOMO) and an electrophile (accepting electrons into the LUMO) at the terminal carbon. rug.nl This dual reactivity is unusual in organic chemistry and is central to the utility of isocyanides in complex transformations like multicomponent reactions. rug.nl

In aryl isocyanides, such as this compound, the HOMO and LUMO are not confined to the isocyanide group but are delocalized across the aromatic system. soton.ac.uk The presence of the electron-withdrawing benzoyl group is expected to lower the energy of both the HOMO and LUMO compared to simpler alkyl isocyanides. Computational studies on substituted aryl isocyanides have shown a direct correlation between the LUMO energy and the reduction potential; electron-withdrawing groups lower the LUMO energy, making the isocyanide a better electron acceptor and thus increasing its oxidizing properties. soton.ac.uk This suggests that the benzoyl group enhances the electrophilic character of the isocyanide carbon in this compound. The interaction between the isocyanide moiety and the benzoyl group dictates the precise energies and spatial distributions of the frontier orbitals, which in turn govern the molecule's reactivity profile in reactions like cycloadditions and nucleophilic additions. researchgate.net

Beyond the qualitative predictions of FMO theory, Density Functional Theory (DFT) provides a framework for calculating quantitative reactivity indices. These descriptors offer a more nuanced understanding of a molecule's stability and reactivity.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated from the energies of the HOMO and LUMO as μ ≈ (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.govchemmethod.com

Global Electrophilicity (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). chemmethod.com

Global Nucleophilicity (N): Quantifies the electron-donating ability of a molecule. rsc.org

Local Reactivity Indices , such as Fukui functions and local softness, pinpoint the most reactive sites within a molecule for specific types of attack. kuleuven.beresearchgate.net The Fukui function, for example, indicates the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net This allows for the identification of the most likely atoms to undergo nucleophilic or electrophilic attack. researchgate.netnih.gov For instance, in cycloaddition reactions involving isocyanides, local softness calculations have been used to successfully rationalize the observed regioselectivity by identifying the most favorable sites of initial interaction. kuleuven.be

While specific DFT calculations for this compound are not widely published, the conceptual framework allows for predictions. The electron-withdrawing nature of the benzoyl group would be expected to result in a relatively high electrophilicity index (ω) and a lower chemical potential (μ) compared to alkyl isocyanides, indicating a greater propensity to act as an electrophile.

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape; related to electronegativity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. Hard molecules are less reactive. nih.gov |

| Global Electrophilicity (ω) | μ² / (2η) | Propensity of a species to accept electrons; a measure of electrophilic character. chemmethod.com |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; a measure of the molecule's polarizability. |

| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Electron-donating capability, often calculated relative to a reference molecule like tetracyanoethylene (B109619) (TCE). |

Frontier Molecular Orbital (FMO) Theory and Its Application to Isocyanides

Solvent Effects and Environmental Influences on Reaction Mechanisms

The choice of solvent can dramatically influence the rate, yield, and even the mechanism of a chemical reaction. Computational studies are invaluable for elucidating the role of the solvent at a molecular level, modeling explicit solvent-solute interactions or using continuum models to simulate bulk solvent effects.

In the context of isocyanide chemistry, particularly multicomponent reactions (MCRs), solvent effects are pronounced and have been the subject of both experimental and computational investigation. For the Ugi four-component reaction, polar protic solvents like methanol (B129727) or ethanol (B145695) are generally favored. mdpi.com Computational models help explain this by showing how the solvent can participate in the reaction, for instance, by stabilizing charged intermediates or transition states through hydrogen bonding. acs.org In solid-phase synthesis, solvent choice is also critical for ensuring proper swelling of the polymer resin, with mixtures such as DCM/MeOH often found to be optimal. mdpi.com

Conversely, the Passerini three-component reaction is often faster in aprotic solvents. acs.org Early computational studies suggested that alcoholic solvents could slow the reaction by competing with the necessary hydrogen bonding between the carboxylic acid and aldehyde reactants. acs.org However, more recent experimental work has shown that strongly hydrogen-bond-donating (HBD) solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly accelerate the reaction, highlighting the complexity of solvent effects that computational models continue to explore. acs.org

A combined experimental and DFT study of the Groebke–Blackburn–Bienaymé (GBB) reaction revealed that methanol is not an innocent solvent but acts as a cocatalyst. acs.org The calculations demonstrated that methanol actively participates in the mechanism, significantly lowering activation barriers for key steps. acs.org These findings underscore the importance of considering specific solvent interactions in theoretical models to accurately predict reaction outcomes for processes involving this compound and related compounds.

Computational Prediction and Validation of Spectroscopic Properties

Quantum chemical calculations, particularly using DFT, are routinely used to predict the spectroscopic properties of molecules. By calculating properties such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, and comparing them with experimental data, researchers can validate computed structures and gain deeper insight into bonding and electronic environments. rajpub.comdergipark.org.tr

The standard methodology involves optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set) and then performing frequency and NMR calculations on the optimized structure. dergipark.org.trnih.gov For improved accuracy, calculations are often performed using a continuum solvent model (like PCM or SMD) to simulate the experimental conditions. nih.govmdpi.com Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore corrected using a uniform scaling factor. acs.org

For isocyanides, a key feature in the infrared (IR) spectrum is the strong, sharp absorption band corresponding to the -N≡C stretching vibration, which typically appears in the 2165–2110 cm⁻¹ range. wikipedia.org The exact position of this peak is sensitive to the electronic environment. For alkyl isocyanides bound to proteins, computational and experimental studies have correlated different conformers with distinct ν(CN) frequencies. nih.gov For this compound, the conjugation with the carbonyl group is expected to influence the position of this characteristic peak.

While a dedicated computational and experimental spectroscopic study for this compound is not prominent in the literature, the well-established methods are readily applicable. The table below illustrates a typical comparison between experimental and calculated spectroscopic data for a related compound, demonstrating the accuracy of modern computational methods.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for N-benzoyl-S-(undecyl)-dithiocarbamate

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP) |

| 1H NMR (δ, ppm) | ||

| N-H | 9.87 | 9.81 |

| Aromatic C-H | 7.92 - 7.51 | 8.01 - 7.55 |

| 13C NMR (δ, ppm) | ||

| C=O (Benzoyl) | 165.7 | 169.9 |

| C=S | 191.1 | 191.8 |

| FT-IR (ν, cm⁻¹) | ||

| N-H Stretch | 3215 | 3426 |

| C=O Stretch | 1678 | 1716 |

Data derived from a study on a benzoyl-containing dithiocarbamate, illustrating the typical agreement between experimental and DFT-calculated values. lookchem.com

Applications of Benzoyl Isocyanide in Advanced Organic Synthesis and Materials Science

Utilization as a C1 Synthon in Complex Molecule Construction

Benzoyl isocyanide serves as an effective C1 synthon, a single-carbon building block, in the assembly of intricate molecular structures. rsc.orgorganic-chemistry.orgmdpi.com The isocyanide carbon, with its dual nucleophilic and electrophilic character, can be strategically incorporated into various molecular frameworks. mdpi.com This reactivity is harnessed in transition-metal-catalyzed insertion reactions, where the isocyanide moiety is inserted into metal-element bonds, paving the way for the synthesis of nitrogen-containing fine chemicals. mdpi.com

A notable example is the use of isocyanides in palladium-catalyzed reactions, which allows for the construction of complex molecules through isocyanide insertion. rsc.orgmdpi.com Furthermore, isocyanides like toluenesulfonylmethyl isocyanide (TosMIC), a related C1 synthon, demonstrate the broad utility of this functional group in forming new carbon-carbon bonds through processes like dialkylation. organic-chemistry.org The ability of the isocyanide group to act as a connective unit makes it an invaluable tool for chemists in the stepwise construction of complex organic molecules. organic-chemistry.org

Synthesis of Diverse Heterocyclic Scaffolds

This compound is a key reagent in the synthesis of a wide array of heterocyclic compounds. ontosight.aicymitquimica.commdpi.com Heterocycles are fundamental structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. cymitquimica.commdpi.com The reactivity of the isocyanide group facilitates its participation in cyclization reactions to form rings containing nitrogen and often other heteroatoms. ontosight.aicymitquimica.com

Isocyanide-based multicomponent reactions (MCRs) are particularly powerful for generating heterocyclic diversity. mdpi.com For instance, the Passerini and Ugi reactions, which utilize isocyanides, can produce α-hydroxy carboxamides and α-acylamino amides, respectively, which can serve as precursors to various heterocycles. mdpi.combeilstein-journals.org Research has demonstrated the synthesis of oxazoles, imidazoles, thiazoles, and triazoles using isocyanide-based methodologies. organic-chemistry.orgwits.ac.za The reaction of isocyanides with other functional groups in a single pot allows for the rapid and efficient assembly of complex heterocyclic systems. unex.esnih.gov For example, the reaction of isocyanides with α-ketones and 2-aminophenol (B121084) can yield benzoxazoles and other related scaffolds. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Isocyanide Chemistry

| Heterocycle Class | Synthetic Strategy | Reference(s) |

|---|---|---|

| Benzimidazoles | Reaction with appropriate precursors | ontosight.ai |

| Benzothiazoles | Reaction with appropriate precursors | ontosight.ai |

| Oxazoles | Cyclization of intermediates from MCRs | organic-chemistry.orgwits.ac.za |

| Thiazoles | Post-condensation transformation of Ugi adducts | unex.esnih.gov |

| Imidazoles | van Leusen reaction | wits.ac.za |

| Triazines | Cyclization of Ugi adducts | nih.gov |

| Benzoxazoles | MCR with α-ketones and 2-aminophenol | mdpi.com |

| 1-amino-3,4-dihydroisoquinolines | Palladium-catalyzed C–H bond aminoimidoylation | rsc.org |

Role in the Generation of Molecular Diversity (e.g., Libraries via MCRs)

Multicomponent reactions (MCRs) involving this compound are a cornerstone for generating molecular diversity, which is crucial in drug discovery and materials science. mdpi.comnih.govmdpi.com MCRs allow for the combination of three or more starting materials in a single synthetic operation to produce complex products that incorporate portions of all reactants. mdpi.commdpi.com This approach is highly atom-economical and efficient for creating large libraries of structurally diverse molecules. mdpi.com

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly prominent in this area. beilstein-journals.orgunex.esnih.gov The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate α-acylamino amides. beilstein-journals.orgmdpi.com By systematically varying each of the four components, vast libraries of peptidomimetics and other drug-like molecules can be rapidly assembled. beilstein-journals.orgfrontiersin.org This strategy has been successfully employed on solid supports, further enhancing its utility for combinatorial library synthesis. unex.es The ability to generate significant molecular complexity in a single step makes IMCRs an invaluable tool for exploring chemical space and identifying new bioactive compounds. frontiersin.orgbeilstein-journals.org

Coordination Chemistry and Ligand Design

This compound and other isocyanides are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals. sigmaaldrich.comajol.infoscholarsportal.info The isocyanide ligand is isoelectronic with carbon monoxide, but its electronic properties can be tuned by the organic substituent, influencing the properties of the resulting organometallic complex. acs.org

The synthesis of these complexes often involves the reaction of a metal precursor with the isocyanide ligand. For example, ruthenium(II) complexes containing benzyl (B1604629) isocyanide ligands have been synthesized by reacting a ruthenium precursor with benzyl isocyanide. ajol.infosigmaaldrich.com Similarly, gold(I) complexes with benzyl isocyanide have been prepared. scholarsportal.infosigmaaldrich.com These complexes can exhibit interesting structural features and reactivity. For instance, in some diiron complexes, isocyanide ligands can couple with each other upon nucleophilic attack, leading to the formation of new C-N bonds and unique bridging structures. mdpi.com The ability of isocyanides to coordinate to metals and participate in subsequent reactions makes them valuable ligands for designing novel organometallic compounds with specific catalytic or material properties. unibo.it

Organometallic complexes containing isocyanide ligands, as well as isocyanides themselves, have shown significant promise in catalysis, particularly in the burgeoning field of photoredox catalysis. soton.ac.uknih.gov Aromatic isocyanides have been shown to act as single electron acceptors upon harvesting visible light. soton.ac.uknih.gov This property allows them to promote the generation of radical species from various precursors, such as Hantzsch esters and potassium alkyltrifluoroborates, under mild conditions. soton.ac.uknih.gov

In this context, the isocyanide can act as a photoactive catalyst or a sacrificial catalytic electron acceptor. soton.ac.uk This ability to facilitate single electron transfer (SET) processes opens up new avenues for organic synthesis, enabling reactions that are otherwise difficult to achieve. soton.ac.uknih.gov The development of isocyanide-based organic photoredox catalysts offers a green and sustainable alternative to traditional metal-based photocatalysts. nih.gov Mechanistic studies have provided insights into the ground- and excited-state redox potentials of various aromatic isocyanides, aiding in the rational design of new and more efficient photocatalytic systems. nih.gov

Synthesis of Organometallic Complexes with Isocyanide Ligands

Polymer Chemistry and Material Science Applications (e.g., Isocyanide-Based Polymers)

The unique reactivity of isocyanides extends to the field of polymer chemistry, where they can be used as monomers to create novel polymers with interesting properties. ru.nlacs.org The polymerization of isocyanides, often catalyzed by transition metals like nickel(II), can lead to the formation of poly(isocyanides), also known as poly(iminomethylenes). ru.nl These polymers are characterized by a rigid, helical rod-like structure. ru.nl

The properties of these isocyanide-based polymers can be tailored by the choice of the isocyanide monomer. For example, the polymerization of chiral isocyanides can lead to the stereoselective formation of either right-handed or left-handed helical polymers. ru.nl More recent developments have focused on exploring new polymerization reactions based on functionalized isocyanides, such as isocyanoacetates, to create functional nitrogen-containing heterocyclic polymers. acs.org These polymerizations can be influenced by additives like triethylamine (B128534), which can affect the stereochemistry of the polymerization and lead to polymers with higher molecular weights. acs.org The development of new isocyanide-based polymerizations expands the toolbox of polymer chemists and offers opportunities to create materials with unique structural and functional properties for various applications. acs.org While benzoyl peroxide is a common initiator for some polymerizations, the focus for isocyanides is often on metal-catalyzed processes. oregonstate.edu

Q & A

Q. What are the established synthetic protocols for benzoyl isocyanide, and how can experimental parameters be controlled to enhance yield and purity?

this compound can be synthesized via adaptations of phosgene-mediated methods commonly used for aryl isocyanides, such as Ugi’s procedure . Critical parameters include maintaining anhydrous conditions, inert atmospheres (e.g., nitrogen), and precise stoichiometric control of reactants. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Characterization should include FT-IR (to confirm the isocyanide group at ~2100–2150 cm⁻¹), / NMR, and elemental analysis. Yield optimization requires monitoring reaction temperature and avoiding prolonged exposure to moisture .

Q. How should researchers characterize novel this compound derivatives to confirm structural identity and purity?

A multi-technique approach is essential:

- Spectroscopy : / NMR for functional group analysis and structural elucidation.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks.

- Elemental Analysis : Quantitative carbon, hydrogen, and nitrogen analysis to validate purity (>95%).

- Chromatography : HPLC or GC-MS to detect residual solvents/byproducts. Discrepancies in data (e.g., unexpected NMR shifts) should prompt re-evaluation of synthetic conditions or alternative characterization methods (e.g., X-ray crystallography) .

Advanced Research Questions

Q. What analytical challenges arise when employing this compound in surface-enhanced Raman spectroscopy (SERS), and how can multivariate data analysis address these?

SERS applications face reproducibility issues due to substrate heterogeneity (e.g., nanoparticle size/shape variations). Methodological solutions include:

- Standardized Substrate Preparation : Use citrate-reduced silver/gold nanoparticles with controlled aggregation.

- Multivariate Analysis : Principal component analysis (PCA) or partial least squares (PLS) to deconvolute overlapping spectral bands and extract quantitative data.

- Cross-Validation : Compare SERS results with conventional Raman or NMR data to resolve signal ambiguities .

Q. In the context of catalytic cycloadditions, how does the reactivity of this compound compare to other isocyanides, and what mechanistic considerations guide reaction optimization?

this compound’s electron-withdrawing benzoyl group reduces nucleophilicity compared to alkyl or benzyl isocyanides, altering reaction kinetics. For example, in copper-catalyzed cycloadditions with α,β-unsaturated carbonyls:

- Catalyst Selection : Transition metals (e.g., Cu(I)) enhance [2+2] or [4+1] cycloaddition selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Temperature Control : Lower temperatures (0–25°C) mitigate side reactions like hydrolysis. Mechanistic studies (e.g., DFT calculations) are recommended to map electronic effects on transition states .

Methodological Notes

- Data Contradictions : Conflicting spectral or reactivity data should be resolved by repeating experiments under controlled conditions and consulting literature on analogous isocyanides (e.g., phenyl or benzyl derivatives) .

- Safety Protocols : this compound’s hazards (e.g., toxicity, instability) require handling in fume hoods with appropriate PPE, as outlined in safety data sheets for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.